Threonylphenylalanine

Overview

Description

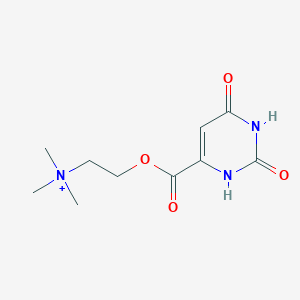

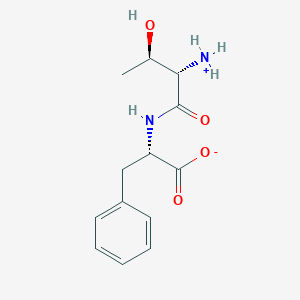

Threonylphenylalanine is a dipeptide composed of the amino acids threonine and phenylalanine. It is of interest in various biochemical and pharmaceutical contexts due to its role in protein synthesis and potential applications in peptide ligation chemistry. The studies provided explore different aspects of threonylphenylalanine, including its synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

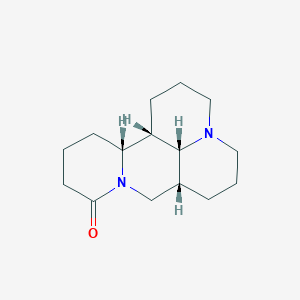

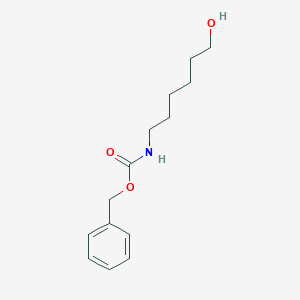

The synthesis of threonylphenylalanine-related compounds has been approached through various methods. One study describes the synthesis of a β-thiol phenylalanine derivative starting from Garner's aldehyde, which is then used in peptide ligation-desulfurization chemistry, demonstrating the compound's utility in the assembly of complex peptides like the 62 residue peptide hormone augurin . Another study presents a stereo-divergent synthesis of L-threo- and L-erythro-[2,3-2H2]-phenylalanine from chiral (Z)-dehydrophenylalanine, highlighting the influence of substituents on the nitrogen atoms of a diketopiperazine ring on the synthesis outcome . Additionally, an efficient synthesis of threo-beta-hydroxy-alpha-amino acid derivatives, including phenylalanine, is reported, using radical bromination and subsequent treatment with silver nitrate .

Molecular Structure Analysis

The molecular structure of threonylphenylalanine and its derivatives has been examined in several studies. The crystal structure of L-threonyl-L-phenylalanine-p-nitrobenzyl ester hydrobromide has been determined, revealing an orthorhombic space group and a three-dimensional network of hydrogen bonds stabilizing the structure . This detailed structural information is crucial for understanding the compound's properties and reactivity.

Chemical Reactions Analysis

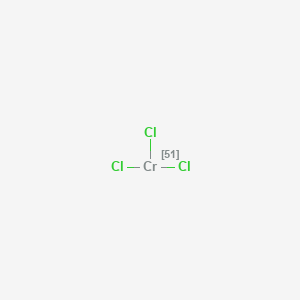

Threonylphenylalanine participates in various chemical reactions relevant to biological systems and synthetic chemistry. For instance, the study of the threonyl adenylate complex with threonyl transfer ribonucleic acid synthetase and its reaction with hydroxylamine provides insights into the enzyme-catalyzed formation of threonyl-tRNA, a key step in protein synthesis . The reactivity of threonylphenylalanine derivatives with organotin(IV) compounds has also been explored, offering models for metal–protein interactions and insights into coordination behavior .

Physical and Chemical Properties Analysis

The physical and chemical properties of threonylphenylalanine are influenced by its amino acid components and the structure of its derivatives. The effects of phenylalanine and threonine oligopeptides, including threonylphenylalanine, on milk protein synthesis in bovine mammary epithelial cells have been investigated, showing that peptide-bound amino acids could be more efficiently utilized in protein synthesis than free amino acids . This suggests that the physical form of threonylphenylalanine, whether free or peptide-bound, can significantly affect its biological activity and efficiency in protein-related processes.

Scientific Research Applications

Milk Protein Synthesis in Bovine Cells

Phenylalanine and threonine oligopeptides, including Threonylphenylalanine, significantly enhance milk protein synthesis in bovine mammary epithelial cells. They are more efficient in milk protein synthesis than equivalent amounts of free amino acids (Zhou, Wu, Liu, & Liu, 2015).

Threonine-specific tRNA Synthetase Activities

Studies on threonyl transfer ribonucleic acid synthetase from Escherichia coli have contributed to understanding the molecular weight, enzyme kinetics, and the behavior of threonyl adenylate-enzyme complexes (Hirsh, 1968).

Induced Fit and Kinetic Mechanism in Enzymatic Reactions

Research on Escherichia coli threonyl-tRNA synthetase (ThrRS) shows how substrate binding can drive conformational changes for catalysis, providing insights into the induced fit principle in enzymatic reactions (Bovee, Pierce, & Francklyn, 2003).

Structural Diversity in Dipeptide Analogues

Studies on diphenylalanine and its analogues demonstrate their ability to form diverse microstructures with distinct optical properties, suggesting applications in biosensing, drug delivery, and artificial photosynthesis (Pellach et al., 2016).

Recombinant Proteins with Non-natural Amino Acids

Research demonstrates the incorporation of azide-functionalized amino acids into proteins for chemoselective modification, highlighting potential applications in protein engineering and functional studies (Kiick, Saxon, Tirrell, & Bertozzi, 2001).

Threonine's Role in Plant Metabolism

Genetic and biochemical analyses of Arabidopsis threonine aldolase reveal its contribution to isoleucine biosynthesis and the nutritional value of crop plants (Jander, Galili, & Shachar-Hill, 2010).

Mechanism of Action

Target of Action

Threonylphenylalanine is a dipeptide composed of threonine and phenylalanine . It is an incomplete breakdown product of protein digestion or protein catabolism

Mode of Action

The supposed antidepressant effects of l-phenylalanine, one of its constituents, may be due to its role as a precursor in the synthesis of the neurotransmitters norepinephrine and dopamine . Elevated brain norepinephrine and dopamine levels are thought to be associated with antidepressant effects .

Result of Action

It has been reported as a lung cancer biomarker , suggesting it may have some role in cancer biology.

properties

IUPAC Name |

(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c1-8(16)11(14)12(17)15-10(13(18)19)7-9-5-3-2-4-6-9/h2-6,8,10-11,16H,7,14H2,1H3,(H,15,17)(H,18,19)/t8-,10+,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQHUITKNHOKGFC-MIMYLULJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101346616 | |

| Record name | Threonylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101346616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Threonylphenylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029068 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

16875-27-7 | |

| Record name | Threonylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101346616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Threonylphenylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029068 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

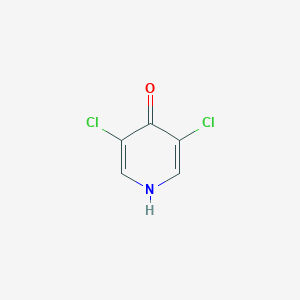

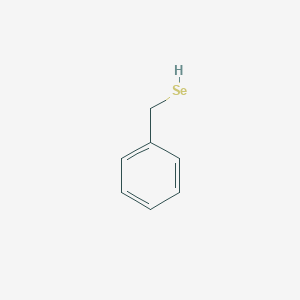

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5H-indeno[1,2-c]pyridin-5-one](/img/structure/B92773.png)